molecular formula C11H20O4 B051483 Undecanedioic acid CAS No. 1852-04-6

Undecanedioic acid

Cat. No. B051483
CAS RN: 1852-04-6
M. Wt: 216.27 g/mol
InChI Key: LWBHHRRTOZQPDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Undecanedioic acid can be synthesized through various methods, including the chemo-enzymatic approach from ricinoleic acid, a major component of castor oil. This method involves biotransformation steps followed by chemical reductions and hydrolysis, leading to the formation of 11-hydroxyundecanoic acid and subsequently 1,11-undecanedioic acid (Jang et al., 2016). Another approach involves the synthesis of undecanoic acid-11-sulfonic acid disodium from 11-bromo undecanoic acid, highlighting the versatility in functionalizing the undecanedioic acid molecule for various applications (Cui Jian-lan & Cao Duan-lin, 2006).

Scientific Research Applications

  • Antifungal Properties : Undecanedioic acid exhibits significant antifungal effects. It has fungistatic activity at certain concentrations and is fungicidal for specific species like Trichophyton rubrum. This suggests its potential as an antifungal agent (Brasch & Friege, 1994).

  • Chemo-enzymatic Synthesis : It can be synthesized from ricinoleic acid through a chemoenzymatic method. This process involves biotransformation and chemical transformation, indicating its potential in green chemistry applications (Jang et al., 2016).

  • Solvent-Dependent Polymorph Selectivity : Its polymorph nucleation is highly dependent on the solvent used, with different solvents leading to the formation of different crystal structures. This has implications in material science and crystallography (Shi et al., 2018).

  • Metabolism and Excretion Studies : Studies on undecanedioic acid's metabolism and excretion have been conducted, indicating its potential relevance in biomedical research and understanding of metabolic processes (Verkade et al., 1948).

  • Alarm-Defense System in Ants : It has been identified as a part of the alarm-defense system in certain ant species, contributing to our understanding of animal behavior and chemical ecology (Regnier & Wilson, 1968).

  • Reassessing Antifungal Strategies : Its potential for repositioning as an antifungal drug, especially in synergic therapies, has been explored. Its modification and combination with other drugs can offer new therapeutic strategies (Rossi et al., 2021).

  • Biological Production of Dicarboxylic Acids : It is included in the metabolic engineering for the production of dicarboxylic acids, which are crucial as monomers in polymer synthesis (Chae et al., 2020).

  • Impact on Microbial Growth : Its antimycotic activity and the impact on microbial growth have been studied, showing nutrient-dependency in its effectiveness against certain species (Peres et al., 2011).

  • Pharmaceutical Impurities Identification : Used in the identification of impurities in pharmaceutical products, particularly in the development of new medicinal products and formulations (Han et al., 2013).

Safety And Hazards

Undecanedioic acid may be harmful if inhaled, absorbed through skin, or swallowed. It can cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Undecanedioic acid has important and extensive industrial applications. It is used in the production of special lubricants for aerospace and military industries, special materials for petroleum pipelines, automotive materials, high-grade plastic plasticizers, tire wear resistance agents, high-grade paint coatings, pharmaceuticals, pesticides and other fields . It shows promise as a novel therapeutic against fungal infections .

properties

IUPAC Name

undecanedioic acid
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InChI

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15)
Source PubChem
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InChI Key

LWBHHRRTOZQPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
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DSSTOX Substance ID

DTXSID0044862
Record name Undecanedioic acid
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Molecular Weight

216.27 g/mol
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Physical Description

Dry Powder; Other Solid, Solid
Record name Undecanedioic acid
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Solubility

5.1 mg/mL
Record name Undecanedioic acid
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Product Name

Undecanedioic acid

CAS RN

1852-04-6, 1052-04-6
Record name Undecanedioic acid
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Melting Point

108 - 110 °C
Record name Undecanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
840
Citations
HY Jang, K Singha, HH Kim, YU Kwon, JB Park - Green Chemistry, 2016 - pubs.rsc.org
… In addition, the final product, 1,11-undecanedioic acid, was obtained in a highly pure form by recrystallization. We easily prepared 1–10 g of 1,11-undecanedioic acid (8) in the …
Number of citations: 54 pubs.rsc.org
X Cui, Z Liu, D Yan - European polymer journal, 2004 - Elsevier
… In this paper, a series of novel even–odd polyamides based on undecanedioic acid, including polyamides 12 11, 10 11, 8 11, 6 11, 4 11 and 2 11, were successfully synthesized via step…
Number of citations: 41 www.sciencedirect.com
P Shi, S Xu, S Du, S Rohani, S Liu, W Tang… - Crystal Growth & …, 2018 - ACS Publications
… The model compound studied in this work is undecanedioic acid (UDA, Figure 1), an important chemical material that is widely used as a precursor to synthesize nylon and other …
Number of citations: 30 pubs.acs.org
JW Song, JH Lee, UT Bornscheuer… - Advanced Synthesis & …, 2014 - Wiley Online Library
… A representative example was the production of 1,11-undecanedioic acid (7) from 12-… putida GPo1 leading to formation of 1,11-undecanedioic acid (7) (see the Supporting …
Number of citations: 131 onlinelibrary.wiley.com
X Cui, W Li, D Yan - Polymer international, 2004 - Wiley Online Library
A series of odd‐odd polyamides were prepared through step‐heating melt‐polycondensation of undecanedioic acid with various diamines. The synthesized nylons were characterized …
Number of citations: 29 onlinelibrary.wiley.com
CB Pinheiro, M Gardon, G Chapuis - Acta Crystallographica Section B …, 2003 - iucr.org
… This work presents a systematic study of the temperature evolution of the structure of HMT-C11, the adduct formed by hexamethylenetetramine and undecanedioic acid. From the …
Number of citations: 16 www.iucr.org
TH Kim, SH Kang, JB Park… - Biotechnology and …, 2020 - Wiley Online Library
… mM undecanedioic acid from 150 mM C11 unsaturated carboxylic acids, with molar conversions of 98%, 97%, 95%, and 94%, respectively. The concentration of undecanedioic acid …
Number of citations: 6 onlinelibrary.wiley.com
KC Shin, SH Kang, TE Lee, TH Kim… - Journal of the American …, 2022 - Wiley Online Library
… Nonanedioic acid, decanedioic acid, undecanedioic acid, and dodecanedioic acid have been produced at high concentrations from ω-hydroxycarboxylic acids using engineered …
Number of citations: 0 aocs.onlinelibrary.wiley.com
X Cui, D Yan - Journal of Polymer Science Part B: Polymer …, 2005 - Wiley Online Library
… Recently, the novel even–odd nylons based on undecanedioic acid were prepared by melt polycondensation.30 Their crystal structures and crystalline transitions were determined in …
Number of citations: 14 onlinelibrary.wiley.com
X Cui, W Li, D Yan - Polymer Engineering & Science, 2005 - Wiley Online Library
… Nylons 3 11 (N3 11), 5 11 (N5 11), 7 11 (N7 11), 9 11 (N9 11), and 11 11 (N11 11) were synthesized by melt polycondensation of undecanedioic acid with various diamines. The …

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